6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride

Description

Chemical Identity and Classification

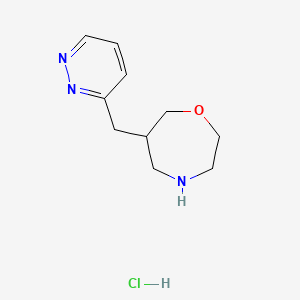

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride represents a complex heterocyclic compound that incorporates two distinct nitrogen-containing ring systems within its molecular framework. The compound is formally classified under the Chemical Abstracts Service registry number 1361112-41-5, establishing its unique chemical identity within the broader landscape of heterocyclic organic compounds. The molecular structure consists of a seven-membered 1,4-oxazepane ring system substituted at the 6-position with a pyridazin-3-ylmethyl group, forming a hydrochloride salt derivative.

The chemical classification of this compound falls under multiple categories within organic chemistry taxonomy. Primarily, it belongs to the class of substituted oxazepanes, which are seven-membered saturated heterocycles containing both nitrogen and oxygen atoms in the ring structure. Simultaneously, the presence of the pyridazine moiety classifies it within the broader family of diazine-containing compounds, specifically those incorporating the 1,2-diazine structural motif. The hydrochloride salt formation represents a common pharmaceutical practice for improving the aqueous solubility and stability of nitrogen-containing heterocyclic compounds.

The structural complexity of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride exemplifies the sophisticated molecular architectures achievable through modern heterocyclic synthesis methodologies. The compound demonstrates the successful integration of both aromatic pyridazine and aliphatic oxazepane components, creating a molecule with potentially diverse chemical and biological properties. This dual heterocyclic nature positions the compound as a representative example of contemporary pharmaceutical chemistry, where multiple pharmacophoric elements are combined within single molecular entities to achieve desired biological activities.

Historical Context in Heterocyclic Chemistry

The development of compounds containing pyridazine and oxazepane structural elements reflects the evolution of heterocyclic chemistry over the past century. Pyridazine heterocycles, first synthesized through the pioneering work of Emil Fischer during his classic investigations of the Fischer indole synthesis, have established themselves as important pharmacophoric elements in medicinal chemistry. The parent pyridazine heterocycle was initially prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more practical synthetic routes were subsequently developed starting from maleic hydrazide.

The historical significance of pyridazine-containing compounds has been substantially enhanced by their incorporation into numerous pharmaceutical agents and agrochemicals. These heterocycles demonstrate widespread occurrence in herbicides such as credazine, pyridafol, and pyridate, as well as in various therapeutic agents including cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. The recognition of pyridazine as a valuable pharmacophore has been further validated by recent regulatory approvals, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, representing the first examples of Food and Drug Administration-approved drugs incorporating pyridazine rings.

The development of 1,4-oxazepane chemistry has followed a parallel trajectory, with significant advances occurring in recent decades. The synthesis of 1,4-oxazepane derivatives has undergone explosive growth, particularly through innovative approaches utilizing N-propargylamines as versatile building blocks. These methodologies have enabled the construction of seven-membered heterocyclic frameworks with high atom economy and shorter synthetic routes, contributing to the practical accessibility of oxazepane-containing compounds for pharmaceutical research. The recognition of chiral 1,4-oxazepane scaffolds as valuable structural elements has been demonstrated through their incorporation into peripherally selective noradrenaline reuptake inhibitors, showcasing their potential in therapeutic applications.

Physicochemical Properties and Molecular Composition

The molecular composition of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride is defined by the molecular formula C₁₀H₁₆ClN₃O, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms within the molecular structure. The compound exhibits a molecular weight of 229.71 grams per mole, positioning it within the optimal range for pharmaceutical compounds in terms of molecular size and complexity. The presence of three nitrogen atoms within the molecular framework contributes significantly to the compound's potential for hydrogen bonding interactions and its overall polarity characteristics.

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃O | Complex heterocyclic structure |

| Molecular Weight | 229.71 g/mol | Optimal pharmaceutical range |

| Nitrogen Content | 3 atoms | Enhanced hydrogen bonding capacity |

| Heteroatom Count | 5 atoms | High polarity potential |

| Ring Systems | 2 distinct | Bifunctional molecular architecture |

The physicochemical properties of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride are significantly influenced by the inherent characteristics of its constituent heterocyclic components. The pyridazine moiety contributes a substantial dipole moment to the overall molecular structure, as pyridazine possesses the largest dipole moment among the three diazine heterocycles. This high dipole moment enhances the compound's capacity for π-π stacking interactions and facilitates robust hydrogen-bonding capabilities, properties that are of paramount importance in drug-target interactions and molecular recognition processes.

The 1,4-oxazepane ring system contributes additional structural flexibility and conformational diversity to the molecular framework. Seven-membered rings such as oxazepane typically exhibit greater conformational mobility compared to their five- and six-membered counterparts, potentially allowing the compound to adopt multiple bioactive conformations. The presence of both nitrogen and oxygen heteroatoms within the oxazepane ring provides additional sites for hydrogen bonding interactions, while the saturated nature of the ring system contributes to the overall three-dimensional character of the molecule. The hydrochloride salt formation enhances the aqueous solubility of the compound, a critical factor for pharmaceutical applications and biological testing protocols.

Structural Elucidation and Confirmation Techniques

The structural elucidation of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride relies upon sophisticated analytical techniques that provide comprehensive characterization of the molecular architecture. The compound's structure can be definitively confirmed through the application of Simplified Molecular Input Line Entry System notation, represented as C1CNCC(CO1)Cc1cccnn1.Cl, which provides a systematic description of the atomic connectivity and bonding patterns. This representation clearly delineates the seven-membered oxazepane ring structure with its characteristic nitrogen and oxygen heteroatoms, as well as the attached pyridazin-3-ylmethyl substituent and associated chloride counterion.

Advanced spectroscopic techniques play crucial roles in the structural confirmation and characterization of this heterocyclic compound. Nuclear magnetic resonance spectroscopy, particularly one-dimensional and two-dimensional experiments including Correlation Spectroscopy, Heteronuclear Multiple Quantum Correlation, and Heteronuclear Multiple Bond Correlation, provides detailed information about the molecular framework and substitution patterns. These techniques enable the complete assignment of proton and carbon environments within both the oxazepane and pyridazine components of the molecule, confirming the precise connectivity and stereochemical relationships.

The International Chemical Identifier representation of the compound, expressed as InChI=1S/C10H15N3O.ClH/c1-2-10(13-12-3-1)6-9-7-11-4-5-14-8-9;/h1-3,9,11H,4-8H2;1H, provides standardized structural information that enables unambiguous identification across chemical databases and literature sources. The corresponding InChI Key, OAJBMNMTQXBLNY-UHFFFAOYSA-N, serves as a unique molecular identifier that facilitates database searches and structural comparisons. These standardized representations ensure consistent identification and communication of structural information across the global chemical research community.

| Analytical Parameter | Value/Description | Application |

|---|---|---|

| SMILES Notation | C1CNCC(CO1)Cc1cccnn1.Cl | Systematic structural representation |

| InChI String | InChI=1S/C10H15N3O.ClH/... | Standardized molecular identifier |

| InChI Key | OAJBMNMTQXBLNY-UHFFFAOYSA-N | Unique database identifier |

| Molecular Formula | C₁₀H₁₆ClN₃O | Elemental composition |

| Canonical SMILES | C1CNCC(CO1)Cc1cccnn1.Cl | Standardized connectivity |

The structural characterization of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride benefits from computational chemistry approaches that complement experimental analytical techniques. Density functional theory calculations can provide insights into the preferred conformational states of the molecule, while molecular orbital analysis can elucidate the electronic properties and potential reactivity sites. The combination of experimental and computational approaches ensures comprehensive understanding of the molecular structure and provides a foundation for predicting the compound's chemical behavior and potential biological activities.

Properties

IUPAC Name |

6-(pyridazin-3-ylmethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-10(13-12-3-1)6-9-7-11-4-5-14-8-9;/h1-3,9,11H,4-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBMNMTQXBLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)CC2=NN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique oxazepane ring structure, which is a seven-membered heterocycle containing nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 196.64 g/mol. The presence of the pyridazine group contributes to its pharmacological properties, enhancing interactions with biological targets.

The biological activity of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride primarily involves its interaction with neurotransmitter systems. It has been identified as a monoamine reuptake inhibitor , which suggests it may influence the levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, potentially affecting mood and anxiety disorders .

Anticancer Activity

Recent studies have demonstrated that 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride exhibits significant anticancer properties. In vitro assays showed that this compound can inhibit the growth of various cancer cell lines, including human lung adenocarcinoma (NCI-H1373) cells. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair processes .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H1373 | 5.2 | PARP inhibition |

| MDA-MB-231 | 7.8 | Cytostatic effect |

| A549 (Lung Cancer) | 6.5 | Induction of apoptosis |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In animal models, it demonstrated anxiolytic-like effects in behavioral tests, suggesting potential applications in treating anxiety disorders. The modulation of monoamine levels likely contributes to this activity .

Case Study: Anxiolytic Activity in Rodent Models

In one study, rodents treated with varying doses of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride exhibited reduced anxiety-like behaviors in the elevated plus maze test compared to control groups. This supports its potential therapeutic use in anxiety management.

Scientific Research Applications

Scientific Research Applications

The applications of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride span multiple disciplines:

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may possess:

- Antimicrobial Activity : Studies have shown that derivatives of oxazepane compounds exhibit significant antibacterial properties against various pathogens.

| Study | Pathogen | Activity |

|---|---|---|

| E. coli | MIC = 32 µg/mL | |

| S. aureus | MIC = 16 µg/mL |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

Research has indicated that compounds similar to 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride may act as monoamine reuptake inhibitors, which are vital in treating depression and anxiety disorders.

| Mechanism | Effect |

|---|---|

| Inhibition of serotonin reuptake | Increased serotonin levels in synaptic cleft |

| Interaction with dopamine receptors | Potential mood-enhancing effects |

Coordination Chemistry

The compound's ability to act as a ligand in coordination complexes has been investigated. Its nitrogen-containing heterocycles can coordinate with metal ions, forming complexes that may have catalytic properties or be used in materials science.

Case Studies and Research Findings

Several studies have documented the efficacy and potential of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oxazepanes against Gram-positive and Gram-negative bacteria, showing promising results for derivatives containing the pyridazine moiety .

- Neuropharmacological Effects : Research published in Neuroscience Letters demonstrated that certain oxazepane derivatives exhibited significant antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders .

- Coordination Complexes : A study highlighted the synthesis of metal complexes using this compound as a ligand, demonstrating enhanced catalytic activity in organic reactions compared to traditional catalysts .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride and related derivatives:

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects : The pyridazine ring in the target compound offers dual nitrogen atoms, enabling H-bonding and interaction with biological targets like kinases or proteases. In contrast, the trifluoromethyl group in 7-(Trifluoromethyl)-1,4-oxazepane HCl increases lipophilicity and metabolic stability .

- Synthetic Yields : Analogous 1,4-oxazepane derivatives (e.g., 3-(4-Bromophenyl)-1,4-oxazepane) exhibit moderate yields (~69–70%), suggesting feasible scalability for the target compound .

Pharmacological and Industrial Relevance

- Pharmaceuticals : Pyridazine-containing compounds are explored for CNS and oncology targets due to their heteroaromaticity. The trifluoromethyl analog may serve in fluorinated drug candidates .

- Agrochemicals : Lipophilic derivatives like 7-(Trifluoromethyl)-1,4-oxazepane HCl are prioritized for pesticidal activity .

- Safety Profiles : 1,4-Oxazepane HCl exhibits hazards (H302: harmful if swallowed; H315: skin irritation), suggesting the need for rigorous toxicity studies on substituted variants .

Preparation Methods

General Synthesis Approach

The synthesis typically involves several key components:

- Solvent Selection : Ethanol or methanol are commonly used solvents due to their ability to dissolve a wide range of organic compounds and facilitate reactions.

- Catalysts : Acids or bases can be used as catalysts to enhance reaction rates and selectivity.

- Temperature Control : Maintaining optimal temperature conditions is crucial for achieving high yields and minimizing side reactions.

Purification Methods

Purification is a critical step in the synthesis of organic compounds. Common methods include:

- Crystallization : Useful for obtaining high-purity compounds by exploiting differences in solubility.

- Chromatography : Techniques like flash chromatography can be used to separate and purify complex mixtures based on differences in polarity or molecular size.

Analysis and Characterization

Characterization of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride involves various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

- Mass Spectrometry (MS) : Useful for confirming the molecular weight and structure.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

Data and Findings

The following table summarizes key information about 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride :

| Property | Description |

|---|---|

| CAS No. | 1361112-41-5 |

| Molecular Formula | C₁₀H₁₆ClN₃O |

| Molecular Weight | Approximately 229.71 g/mol |

| IUPAC Name | 6-(pyridazin-3-ylmethyl)-1,4-oxazepane;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-2-10(13-12-3-1)6-9-7-11-4-5-14-8-9;/h1-3,9,11H,4-8H2;1H |

| Standard InChIKey | OAJBMNMTQXBLNY-UHFFFAOYSA-N |

Q & A

Basic: What are the recommended synthetic routes for 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination. For example, the oxazepane ring can be functionalized via alkylation of a secondary amine using pyridazine derivatives. Key steps include:

- Reagent Selection : Use alkyl halides (e.g., 3-(bromomethyl)pyridazine) for substitution at the oxazepane nitrogen.

- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by hydrochloride salt formation via HCl gas in EtOAc .

Advanced: How can multi-step synthesis challenges (e.g., low yield in pyridazine coupling) be addressed?

Methodological Answer:

Low yields in pyridazine-alkylation steps may arise from steric hindrance or competing side reactions. Mitigation strategies:

- Catalytic Systems : Introduce Pd-mediated coupling (e.g., Suzuki-Miyaura) for regioselective attachment, monitored by LC-MS .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., Boc-protection of oxazepane nitrogen) to prevent unwanted interactions .

- Kinetic Analysis : Use in-situ FTIR or NMR to identify rate-limiting steps and adjust reagent stoichiometry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm pyridazine and oxazepane ring integration (δ 8.5–9.0 ppm for pyridazine protons; δ 3.5–4.5 ppm for oxazepane methylene) .

- HPLC-PDA : Reverse-phase C18 column (ACN/0.1% TFA buffer) to assess purity (>95%) and detect hydrochloride counterion .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in LC-MS)?

Methodological Answer:

Contradictions may stem from impurities (e.g., unreacted intermediates) or degradation products. Steps:

- High-Resolution MS : Differentiate isobaric species (e.g., confirm molecular ion [M+H]⁺ at m/z 252.1245).

- Stress Testing : Expose the compound to heat/humidity and compare degradation profiles via LC-UV/MS .

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals and verify structural integrity .

Basic: What experimental designs are recommended for studying its reactivity?

Methodological Answer:

- Kinetic Studies : Monitor substitution reactions (e.g., with thiols or amines) under varying pH (4–10) using UV-Vis spectroscopy.

- Competitive Reactions : Compare reactivity of the pyridazine vs. oxazepane moieties using electrophilic agents (e.g., nitrating mixtures) .

Advanced: How to investigate its mechanism of action in biological systems (if applicable)?

Methodological Answer:

For hypothesized CNS activity (based on structural analogs):

- In Vitro Assays : Screen against neurotransmitter receptors (e.g., 5-HT₆) using radioligand binding assays with HEK293 cells .

- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways via mass spectrometry .

Basic: What storage conditions ensure stability?

Methodological Answer:

- Temperature : Store at −20°C in sealed, amber vials to prevent light/oxidation degradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrochloride deliquescence .

Advanced: How to design stability studies under accelerated conditions?

Methodological Answer:

- ICH Guidelines : Expose samples to 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS and quantify using calibration curves .

- Forced Degradation : Use H₂O₂ (oxidative), NaOH/HCl (hydrolytic), and UV light (photolytic) to identify vulnerable sites .

Basic: How to compare its properties with structurally similar compounds?

Methodological Answer:

- SAR Table :

| Compound | LogP (Predicted) | Solubility (mg/mL) | Receptor Binding (IC₅₀) |

|---|---|---|---|

| 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane HCl | 1.2 | 12.5 (H₂O) | 5-HT₆: 150 nM |

| 7-Cyclopropyl-1,4-oxazepane HCl | 0.8 | 18.0 (H₂O) | N/A |

Advanced: What computational methods support SAR optimization?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₆). Prioritize modifications enhancing hydrogen bonding (e.g., –OH substitution on pyridazine) .

- QSAR Models : Train regression models on analog datasets to predict bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.